2,3,5,6-四氟-4-碘吡啶

描述

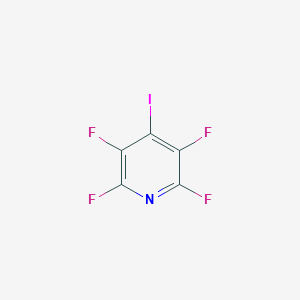

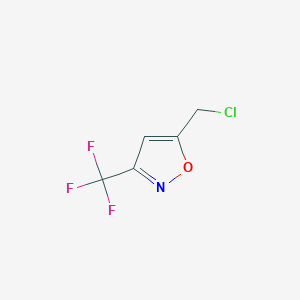

2,3,5,6-Tetrafluoro-4-iodopyridine is a chemical compound that is part of the heterocyclic polyfluoro-compounds . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

This compound can be prepared by the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . It can be readily converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium .Chemical Reactions Analysis

Hydroxide ion, methoxide ion, and ammonia attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines . Iodide ion appears to attack the 4-iodo-substituent with the formation of the 2,3,5,6-tetrafluoropyridyl anion .科学研究应用

合成和反应

2,3,5,6-四氟-4-碘吡啶是通过氧化 2,3,5,6-四氟-4-肼基吡啶或使五氟吡啶与碘化钠反应合成的。它转化为有机金属化合物,如四氟吡啶基碘化镁或四氟吡啶基锂,从而导致多种化学反应。氢氧化物、甲氧离子、氨在 2 位攻击它,形成取代的三氟-4-碘吡啶。它还可以通过乌尔曼技术偶联形成全氟-4,4'-联吡啶 (Banks、Haszeldine、Phillips 和 Young,1967)。

对亲核试剂的反应性

已经探索了 2,3,5,6-四氟-4-碘吡啶与硬亲核试剂和软亲核试剂的反应性。S 中心亲核试剂在对位取代环氮,而 O 和 N 中心亲核试剂在邻位取代 (Ranjbar-Karimi 等,2019)。

在有机金属化学中的制备和用途

该化合物很容易与酸洗镉或锌粉反应,形成四氟吡啶基镉或锌试剂。它用于与烯丙基卤化物、乙烯基碘化物、芳基碘化物和酰卤偶联,产生高产率的加合物 (Nguyen 和 Burton,1994)。

在卤素键中的作用

它已在卤素键合的背景下进行了研究,特别是在与某些化合物形成离散聚集体方面,展示了它在超分子化学中的作用 (Liantonio 等,2002)。

在药物研究中的应用

2,3,5,6-四氟-4-碘吡啶的衍生物,如四氟吡啶-4-醛,在药物研究中具有重要意义,因为它们为药物开发提供了新的构建模块。这些化合物可以转化为各种结构,拓宽了药物应用中化学合成的范围 (Banks、Haszeldine 和 Young,1967)。

安全和危害

作用机制

Target of Action

It’s known that fluorinated pyridines are generally used as molecular scaffolds for active pharmaceutical ingredients (apis) and substrates for synthetic chemistry .

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoro-4-iodopyridine involves its interaction with various ions. Hydroxide ion, methoxide ion, and ammonia attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, giving the corresponding 2-substituted trifluoro-4-iodopyridines . Iodide ion appears to attack the 4-iodo-substituent, resulting in the formation of the 2,3,5,6-tetrafluoropyridyl anion .

Biochemical Pathways

Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially influence its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Fluorinated pyridines are known to be less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Action Environment

The presence of fluorine atoms in the compound could potentially influence its stability and reactivity in different environments .

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRQTRSDKIVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions of 2,3,5,6-tetrafluoro-4-iodopyridine highlighted in the research?

A1: The research primarily focuses on utilizing 2,3,5,6-tetrafluoro-4-iodopyridine as a starting material for further synthesis. Key reactions include:

- Formation of Organometallic Reagents: The iodine atom can be readily replaced with magnesium or lithium, forming 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, respectively. These organometallic compounds are valuable intermediates in organic synthesis. []

- Nucleophilic Substitution: Nucleophiles like hydroxide, methoxide, and ammonia preferentially attack the 2-position of the pyridine ring, displacing a fluorine atom and creating 2-substituted trifluoro-4-iodopyridines. []

- Coupling Reactions: 2,3,5,6-Tetrafluoro-4-iodopyridine can undergo Ullmann coupling, leading to the formation of perfluoro-4,4′-bipyridyl. This reaction demonstrates its potential in constructing complex fluorinated nitrogen-containing heterocycles. []

Q2: Why is the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine significant?

A2: This compound serves as a crucial building block for synthesizing various fluorinated pyridines. The presence of both iodine and fluorine allows for diverse reactivity, enabling the introduction of different substituents and the creation of complex molecules. This is particularly relevant for developing new materials and pharmaceuticals, where fluorinated compounds are gaining increasing importance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)